molecular formula C7H8ClN3 B1351267 4-Chlorobenzamidrazone CAS No. 36286-75-6

4-Chlorobenzamidrazone

Cat. No.: B1351267
CAS No.: 36286-75-6
M. Wt: 169.61 g/mol
InChI Key: YDLIPQYFLCGAII-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases or determined experimentally .

Scientific Research Applications

Antihypertensive Properties

4-Chlorobenzamidrazone derivatives have been studied for their potential antihypertensive effects. Research has shown that certain 4-substituted semicarbazone derivatives exhibit potent antihypertensive effects when orally administered to spontaneously hypertensive rats (Warren, Woodward, & Hargreaves, 1977).

Enzyme Inhibition

Thiosemicarbazones derived from 4-chlorobenzaldehyde have been synthesized and tested for their inhibitory effects on the enzyme tyrosinase. These compounds have shown significant inhibitory potency on both the monophenolase and diphenolase activities of tyrosinase, indicating potential applications in fields where tyrosinase activity modulation is relevant (Li et al., 2010).

Anticoccidial Activity

This compound derivatives have been evaluated for their anticoccidial activity, particularly in poultry. One study identified a derivative that demonstrated excellent efficacy against coccidiosis in chickens (Douglas et al., 1977).

Fungicidal Properties

A novel compound synthesized from 4-chlorobenzaldehyde has been found to have good fungicidal activity against certain pathogens. This compound, synthesized through a condensation reaction and analyzed through X-ray diffraction, showed promise against Fusarium oxysporium f.sp.vasinfectum and Dothiorella gregaria, indicating potential applications in agriculture or pharmaceuticals (Da-ting et al., 2013).

Drug Delivery Enhancements

Research on 4-thioureidoiminomethylpyridinium perchlorate, related to this compound, has explored its use in enhancing the delivery of drugs for tuberculosis treatment. By encapsulating this compound in poly(lactic acid)-based particles, researchers aimed to reduce systemic load and improve targeting, demonstrating potential in drug delivery systems (Churilov et al., 2018).

Historical Perspective on Drug Discovery

While not directly related to this compound, a historical overview of drug discovery, including the development of chloroquine, a 4-aminoquinoline drug, provides context for the research and development of similar compounds. This perspective underscores the evolving nature of drug research and its interdisciplinary approach (Drews, 2000).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems or processes .

Safety and Hazards

Information about the safety and hazards of a compound can often be found in material safety data sheets. These provide information about the risks associated with the compound, safe handling procedures, and actions to take in case of exposure .

Properties

IUPAC Name

N'-amino-4-chlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLIPQYFLCGAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NN)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384512
Record name 4-chlorobenzamidrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36286-75-6
Record name 4-chlorobenzamidrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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